molecular formula C14H24O B14230614 6-Tridecynal, 4-methyl- CAS No. 823785-50-8

6-Tridecynal, 4-methyl-

Cat. No.: B14230614
CAS No.: 823785-50-8
M. Wt: 208.34 g/mol
InChI Key: PUBXKPATETWJMW-UHFFFAOYSA-N
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Description

6-Tridecynal, 4-methyl- is an organic compound with the molecular formula C14H24O. It is a member of the aldehyde family, characterized by the presence of a terminal carbonyl group. This compound is notable for its unique structure, which includes a triple bond and a methyl group attached to the carbon chain. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tridecynal, 4-methyl- typically involves the use of alkyne and aldehyde precursors. One common method is the partial reduction of 6-Tridecyn-1-ol, 4-methyl- using mild oxidizing agents. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC) to facilitate the oxidation process.

Industrial Production Methods

Industrial production of 6-Tridecynal, 4-methyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Tridecynal, 4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Primary amines or hydrazines in the presence of a mild acid catalyst.

Major Products Formed

    Oxidation: 6-Tridecynoic acid, 4-methyl-.

    Reduction: 6-Tridecyn-1-ol, 4-methyl-.

    Substitution: 6-Tridecynal imine, 4-methyl- or 6-Tridecynal hydrazone, 4-methyl-.

Scientific Research Applications

6-Tridecynal, 4-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its role as an intermediate in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-Tridecynal, 4-methyl- involves its reactivity with nucleophiles due to the presence of the aldehyde group. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is exploited in various chemical and biological applications, including the synthesis of complex organic molecules and the study of enzyme mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Tridecanal: Similar in structure but lacks the triple bond and methyl group.

    6-Tridecyn-1-ol, 4-methyl-: The alcohol counterpart of 6-Tridecynal, 4-methyl-.

    6-Tridecynoic acid, 4-methyl-: The oxidized form of 6-Tridecynal, 4-methyl-.

Uniqueness

6-Tridecynal, 4-methyl- is unique due to the presence of both a triple bond and an aldehyde group, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical transformations, making it a valuable compound in research and industrial applications.

Properties

CAS No.

823785-50-8

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

4-methyltridec-6-ynal

InChI

InChI=1S/C14H24O/c1-3-4-5-6-7-8-9-11-14(2)12-10-13-15/h13-14H,3-7,10-12H2,1-2H3

InChI Key

PUBXKPATETWJMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCC(C)CCC=O

Origin of Product

United States

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